5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole
Description
Properties
CAS No. |
915303-68-3 |
|---|---|
Molecular Formula |
C12H13F2N3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-1-methyl-3-propyl-1,2,4-triazole |
InChI |
InChI=1S/C12H13F2N3/c1-3-4-11-15-12(17(2)16-11)9-6-5-8(13)7-10(9)14/h5-7H,3-4H2,1-2H3 |
InChI Key |
SSMRXBWSPCPHNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C2=C(C=C(C=C2)F)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-difluorobenzyl chloride with 1-methyl-3-propyl-1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Antifungal Activity
The primary application of 5-(2,4-difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole lies in its antifungal activity. This compound is structurally related to fluconazole, a well-known antifungal agent. Research indicates that derivatives of triazoles exhibit potent antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), crucial for fungal sterol biosynthesis.
Case Study: Antifungal Efficacy
A study synthesized a series of 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates. These compounds demonstrated enhanced antifungal activities compared to fluconazole against various fungi, including Candida species and Aspergillus fumigatus . The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions significantly influenced antifungal potency.
Structure-Activity Relationship (SAR)
Understanding the SAR of 5-(2,4-difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole is crucial for optimizing its antifungal activity. The presence of the difluorophenyl group enhances the lipophilicity and bioavailability of the compound.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens (F, Cl) | Increased antifungal activity |
| Hydroxyl group at position 2 | Improved solubility and efficacy |
| Alkyl substitutions | Enhanced binding affinity to CYP51 |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that triazole derivatives have favorable absorption profiles and low toxicity levels. The modifications in the triazole ring structure contribute to their pharmacological properties:
- Absorption : High oral bioavailability due to structural modifications.
- Metabolism : Reduced susceptibility to metabolic breakdown compared to other azoles.
Clinical Implications
The clinical implications of using 5-(2,4-difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole include its potential use in treating resistant fungal infections. Given the rising incidence of azole-resistant fungi, this compound could serve as a novel therapeutic option.
Case Study: Treatment of Resistant Infections
A recent investigation evaluated the efficacy of various triazole derivatives against fluconazole-resistant strains of Candida albicans. The results indicated that certain modifications in the triazole structure led to significant improvements in antifungal activity against resistant strains .
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the difluorophenyl group enhances its binding affinity and specificity towards certain targets, making it effective in exerting its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Fluorophenyl-Triazole Scaffolds
Compounds such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibit isostructural triclinic symmetry (space group P̄1) and planar conformations, except for a perpendicularly oriented fluorophenyl group . In contrast, the target compound’s 2,4-difluorophenyl group is likely coplanar with the triazole ring due to reduced steric hindrance from its substituents (methyl and propyl). This planarity may enhance π-π stacking interactions in biological targets compared to the twisted conformers in ’s analogues.
Functional Analogues: Fluconazole Derivatives
Fluconazole-based compounds, such as those in , incorporate thiadiazole and urea moieties alongside triazole and difluorophenyl groups . While these derivatives retain antifungal activity, the target compound’s propyl and methyl substituents may alter lipophilicity (logP) and bioavailability. For instance, the propyl chain could increase membrane penetration compared to bulkier groups in ’s derivatives.
Physicochemical Profiles
The target compound’s moderate solubility and logP balance lipophilicity and bioavailability, positioning it between the highly lipophilic analogues and polar fluconazole derivatives.
Research Findings and Implications
- Structural Insights: The planar 2,4-difluorophenyl group in the target compound may improve target engagement compared to non-planar analogues .
- Safety: LC-MS/MS methods validated in are critical for monitoring genotoxic by-products during scale-up .
Biological Activity
5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole is a compound belonging to the triazole class, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole is , with a molecular weight of approximately 250.25 g/mol. The presence of the difluorophenyl group and the triazole ring contributes to its biological activity.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. In a study evaluating various triazole derivatives, it was found that compounds with similar structures exhibited significant antifungal activity against various fungal strains, including Candida species and Aspergillus species. The structure-activity relationship (SAR) indicated that modifications to the triazole ring and substituents significantly influence antifungal potency .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| 5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole | TBD | Candida albicans, Aspergillus niger |
| Compound A | 0.5 µg/mL | Candida glabrata |
| Compound B | 0.75 µg/mL | Aspergillus fumigatus |
Anti-inflammatory Properties
Research has demonstrated that triazole derivatives can exert anti-inflammatory effects by modulating cytokine release. In vitro studies using peripheral blood mononuclear cells (PBMCs) revealed that certain triazoles inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Study: Cytokine Modulation
In a controlled experiment involving PBMCs treated with 5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole:
- Treatment : Cells were exposed to varying concentrations (10 µM to 100 µM) of the compound.
- Results : A significant reduction in TNF-α levels was observed at concentrations above 50 µM.
Anticancer Activity
The anticancer potential of triazoles has been explored in various studies. For instance, compounds with similar structures have shown promising results in inhibiting the growth of cancer cell lines. A study assessing the cytotoxic effects of triazoles on leukemia cells found that certain derivatives significantly reduced cell viability .
Table 2: Anticancer Activity Against Leukemia Cell Lines
| Compound Name | EC50 (µM) | Cell Line |
|---|---|---|
| 5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole | TBD | M9 ENL1 AML |
| Compound C | 1.9 | M9 ENL1 AML |
| Compound D | 11 | M9 ENL1 AML |
Q & A
Q. What synthetic routes are commonly employed for 5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole?
The synthesis typically involves multi-step reactions starting from fluorinated aryl precursors. For example, intermediates like 2-(2,4-difluorophenyl)-2,3-dihydroxypropyl-1H-1,2,4-triazole are synthesized via nucleophilic substitution or epoxide ring-opening reactions using triazole derivatives (e.g., 1H-1,2,4-triazole) in the presence of bases such as K₂CO₃ . Propyl groups can be introduced via alkylation reactions under controlled conditions to avoid over-substitution. Reaction monitoring via TLC or HPLC is critical to isolate the target compound .
Q. Which spectroscopic techniques are essential for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for confirming the substitution pattern and fluorine positions. Mass spectrometry (MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) validates molecular weight and fragmentation patterns . Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like triazole rings and fluorophenyl moieties. X-ray crystallography, using software like SHELXL, provides definitive 3D structural confirmation, including bond angles and torsional strain analysis .
Q. How is X-ray crystallography applied to resolve the compound’s crystal structure?
Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer, with data processed via SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement). Key parameters include R-factors (<5% for high-quality data) and hydrogen bonding networks, which clarify packing arrangements. For example, the (Z)-configuration of similar triazole derivatives was confirmed via SCXRD, showing planar triazole rings and dihedral angles between fluorophenyl and propyl groups .
Advanced Research Questions
Q. How to design an LC-MS/MS method for detecting genotoxic impurities in this compound?
Develop a validated LC-MS/MS protocol using a C18 column (e.g., 100 Å, 3.5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Optimize MS parameters in positive ion mode: capillary voltage 3.5 kV, source temperature 150°C, and collision energy 20–35 eV. Quantify impurities like 1-(2,4-difluorophenyl)-2-triazol-1-yl-ethanone at limits of 0.3 µg/g using selective reaction monitoring (SRM) transitions (e.g., m/z 279 → 121). Validate for specificity, linearity (R² >0.99), and recovery (90–110%) .
Q. What strategies are used to study stability and degradation products under stress conditions?
Perform forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B) conditions. Analyze samples via UPLC-PDA with a BEH C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% TFA in water:acetonitrile). Identify degradation products (e.g., hydrolyzed triazole or defluorinated analogs) using high-resolution MS (HRMS) and compare retention times with synthetic standards .
Q. How can molecular docking predict the antifungal activity of this triazole derivative?
Use software like AutoDock Vina to dock the compound into fungal cytochrome P450 14α-demethylase (CYP51). Optimize the binding pose by aligning the triazole ring with the heme iron (distance ~2.5 Å) and fluorophenyl groups in hydrophobic pockets. Calculate binding energies (ΔG < −8 kcal/mol indicates strong affinity). Validate predictions with in vitro CYP51 inhibition assays (IC₅₀ < 1 µM for potent derivatives) .
Q. How to address conflicting crystallographic data from different refinement tools?
Compare refinement outputs (e.g., SHELXL vs. OLEX2) by analyzing residual electron density maps and R1/wR2 values. Use Hamilton’s R-factor ratio test to determine if discrepancies are statistically significant. Cross-validate with DFT-calculated geometries (e.g., B3LYP/6-31G*) to resolve ambiguities in bond lengths or angles. Consensus models are prioritized for publication .
Q. What in vitro assays assess the compound’s interaction with fungal enzymes?
Conduct fluorometric microplate assays using Candida albicans CYP51 reconstituted with NADPH cytochrome P450 reductase. Measure IC₅₀ values via CO-difference spectra or fluorescence quenching. Complement with time-kill assays in RPMI 1640 media to determine minimum inhibitory concentrations (MIC) against clinical isolates. Synergistic effects with azoles (e.g., fluconazole) are evaluated using checkerboard assays (FICI ≤0.5 indicates synergy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
